molecular formula C6H3BrCl2O B052177 4-Bromo-2,5-dichlorophenol CAS No. 1940-42-7

4-Bromo-2,5-dichlorophenol

Cat. No. B052177
CAS RN: 1940-42-7
M. Wt: 241.89 g/mol
InChI Key: HWWKEEKUMAZJLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-chlorophenol compounds often involves reactions such as bromination, chlorination, and acylation, starting from various phenol precursors. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide, showcasing the typical halogenation and coupling reactions utilized in the synthesis of such compounds (Nazeer et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of bromo-chlorophenol derivatives reveals significant insights into their electronic and non-linear optical properties. Computational studies, including density functional theory (DFT), provide valuable data on the reactivity and electronic properties of these compounds. For example, DFT studies have been applied to investigate the electronic and non-linear optical properties of various bromo-chlorophenol derivatives, demonstrating their potential in materials science (Bakheit et al., 2023).

Chemical Reactions and Properties

Bromo-chlorophenols participate in various chemical reactions, including cross-coupling reactions facilitated by palladium catalysis, which is a common method for synthesizing diverse organic compounds. These reactions often yield products with moderate to good yields and exhibit interesting reactivity and electronic properties suitable for further studies (Nazeer et al., 2020).

Scientific Research Applications

  • Photoreaction Mechanisms : A study by Akai et al. (2002) explored the photoreaction mechanisms of 2-bromo and 2-bromo-4-chlorophenols in low-temperature argon matrices, using Fourier transform infrared spectroscopy and density-functional-theory calculations. They concluded that 4-bromo-2,5-cyclohexadienone is primarily produced from 2-bromophenol, highlighting a minor pathway in contrast to 2-chlorophenols (Akai et al., 2002).

  • Micellar Binding : Research by Senz and Gsponer (1994) studied the interaction of various phenolic compounds, including 4-bromo-2,6-dimethylphenol, with cetyltrimethylammonium chloride (CTAC) micelles. Their findings contribute to understanding the binding dynamics of phenoxide ions in micellar systems (Senz & Gsponer, 1994).

  • Suzuki Cross-Coupling Reaction : Nazeer et al. (2020) synthesized various 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. They also analyzed the electronic and non-linear optical properties of these compounds, contributing to the understanding of their reactivity and electronic characteristics (Nazeer et al., 2020).

  • In Vivo Metabolism Studies : Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites. This study provides insights into the metabolic pathways operative in rats for this compound (Kanamori et al., 2002).

  • Dehalogenation and Detoxification : Benli et al. (2011) examined the chlorine removal of 2,4-dichlorophenol using crude laccase, exploring optimization parameters for dechlorination. This study contributes to understanding the process of detoxifying chlorophenols (Benli et al., 2011).

  • Asymmetric Diphenol Formation : Bollag et al. (1979) researched the cross-coupling of different halogenated phenols by a fungal laccase, including 4-bromo-2-chlorophenol, leading to the formation of various dimers. This study sheds light on the enzymatic reactions involving halogenated phenols (Bollag et al., 1979).

Safety And Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-bromo-2,5-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWKEEKUMAZJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50540-61-9 (hydrochloride salt)
Record name 2,5-Dichloro-4-bromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3062073
Record name 4-Bromo-2,5-dichlorophenol
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Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dichlorophenol

CAS RN

1940-42-7
Record name 4-Bromo-2,5-dichlorophenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-bromophenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-bromo-2,5-dichloro-
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Record name 4-Bromo-2,5-dichlorophenol
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Record name 4-bromo-2,5-dichlorophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
DM Whitacre, M Badie, BA Schwemmer… - Bulletin of environmental …, 1976 - Springer
Leptophos rO-(4-bromo-2, 5-dichlorophenyl)-O-methyl phenylthionophosphonate~ is a phosphonate insecticide which is used internationally to control several pests on cotton, certain …
Number of citations: 25 link.springer.com
RL Holmstead, TR Fukuto, RB March - Archives of environmental …, 1973 - Springer
The metabolism of 14 C-labeled leptophos (O-methylO-4-bromo-2, 5-dichlorophenyl phenylphosphonothioate), a new phosphonothioate insecticide chemical, was examined in the …
Number of citations: 46 link.springer.com
DB Leuck, MC Bowman, JM McWilliams - Journal of Economic …, 1970 - cabdirect.org
In further tests in Georgia of the persistence of residues of Velsicol VCS-506 (O-methyl O-4-bromo-2, 5-dichlorophenyl phenylphosphonothioate), its oxygen analogue [the …
Number of citations: 12 www.cabdirect.org
C Fang, X Zhang, X Lou, Y Shi, Y Tang… - International Journal …, 2022 - Taylor & Francis
Degradation efficiency of 4-bromo-2-chlorophenol (BCP) containing both chlorine and bromine substituents in Co/PMS process was investigated in the light of a wide range of substrate, …
Number of citations: 0 www.tandfonline.com
DA Conlon, JE Lynch, FW Hartner… - The Journal of …, 1996 - ACS Publications
During the development of a synthesis of the nonnucleoside, HIV-1 specific reverse transcriptase inhibitor, L-697,661 (1) 1, 2 we required easy access to the known 2-aminophenol (2). …
Number of citations: 24 pubs.acs.org
MB Abou-Donia - Toxicology and Applied Pharmacology, 1980 - Elsevier
The metabolism and pharmacokinetics of a subneurotoxic dose of leptophos were determined in laying hens following a single oral dose of 50 mg/kg (0.9 μCi/hen) of [phenyl 14 C]…
Number of citations: 32 www.sciencedirect.com
JG Hollingshaus, T Nishioka, RB March… - Journal of agricultural …, 1981 - ACS Publications
The delayed neurotoxicity of technical and purified 0-(4-bromo-2, 5-dichlorophenyl) O-ethyl phenylphosphonothioate administered orally to hens was compared under different …
Number of citations: 15 pubs.acs.org
GM Allmaier, ER Schmid - Journal of Agricultural and Food …, 1985 - ACS Publications
The photolysis of bromophos [,-dimethyl 0-(4-bromo-2, 5-dichlorophenyl) phosphorothioate], iodofenphos [,-dimethyl 0-(2, 5-dichloro-4-iodophenyl) phosphorothioate], and their main …
Number of citations: 20 pubs.acs.org
HH Kaegi, WP Duncan - Journal of Labelled Compounds and …, 1981 - Wiley Online Library
A recent paper by Yoshitake et. a1. l describing the synthesis of carbon-14 labeled optically active 0-aryl 0-ethyl phenylphosphonothioates prompts us to report on our preparation of two …
AA Attumi - 1981 - digitalcommons.usu.edu
Exposure to halogenated phenols and pyridinols is of increasing concern because of their wide use and distribution. This research was initiated to determine the distribution, …
Number of citations: 2 digitalcommons.usu.edu

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